Leucokinin VIII

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Leucokinin VIII is an diuretic octapeptide isolated form head extracts of the cockroach.

Scientific Research Applications

Inhibition of Digestive Enzyme Release

Leucokinin VIII, unique in having a tyrosine residue, has been found to stimulate the release of proteases in insect midguts. This contrasts with other leucokinins which inhibit the release of digestive enzymes like protease and amylase. The study highlights the role of leucokinins and pyrokinin in digestive processes of insects (Harshini, Nachman, & Sreekumar, 2002).

Modulating Fluid Secretion in Mosquito Malpighian Tubules

Leucokinin-VIII is known to enhance fluid secretion in Malpighian tubules of the yellow fever mosquito, Aedes aegypti, by increasing transepithelial Cl- conductance. This study demonstrates that stellate cells are not required for mediating the effects of leucokinin in mosquito Malpighian tubules (Yu & Beyenbach, 2004).

Receptor Identification and Novel Roles

A comprehensive analysis of G-protein-coupled receptors in Drosophila melanogaster identified a receptor for Drosokinin, the longest known leucokinin. This receptor, responsive to Drosokinin, exhibits roles in various physiological processes including renal fluid secretion and hindgut motility in insects (Radford, Davies, & Dow, 2002).

Ca(2+)-Dependent Signaling in Mosquito Tubules

Leucokinin-VIII activates a Ca(2+)-dependent signal pathway in principal cells of Aedes aegypti Malpighian tubules. This effect is related to the diuretic action of leucokinin-VIII and suggests the involvement of peritubular Ca(2+) and basolateral Ca(2+) channels in signal transduction (Yu & Beyenbach, 2002).

Meal Size Regulation in Drosophila

Leucokinin pathway mutations in Drosophila cause increased meal size and reduced meal frequency, maintaining stable caloric intake. This study highlights the role of leucokinin and its receptor in meal regulation and suggests a potential meal termination defect due to impaired gut distension signal communication (Al-Anzi et al., 2010).

properties

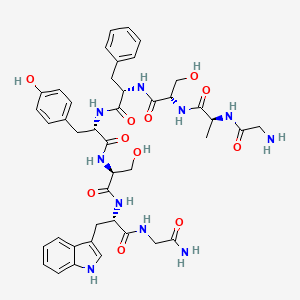

Molecular Formula |

C₄₂H₅₂N₁₀O₁₁ |

|---|---|

Molecular Weight |

872.92 |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3-phenylpropanamide |

InChI |

InChI=1S/C42H52N10O11/c1-23(47-36(57)18-43)37(58)51-33(21-53)41(62)49-30(15-24-7-3-2-4-8-24)39(60)48-31(16-25-11-13-27(55)14-12-25)40(61)52-34(22-54)42(63)50-32(38(59)46-20-35(44)56)17-26-19-45-29-10-6-5-9-28(26)29/h2-14,19,23,30-34,45,53-55H,15-18,20-22,43H2,1H3,(H2,44,56)(H,46,59)(H,47,57)(H,48,60)(H,49,62)(H,50,63)(H,51,58)(H,52,61)/t23-,30-,31-,32-,33-,34-/m0/s1 |

SMILES |

CC(C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)CN |

sequence |

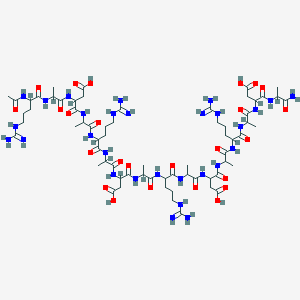

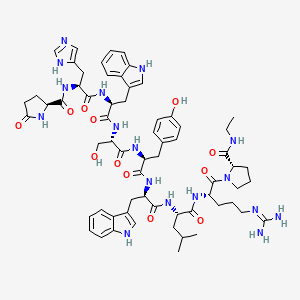

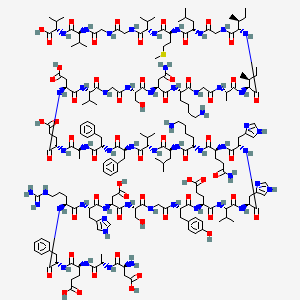

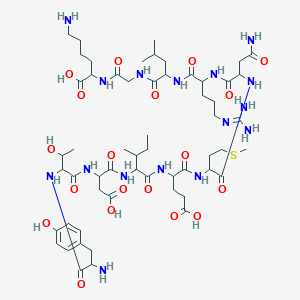

One Letter Code: GASFYSWG-NH2 |

synonym |

Leucokinin 8 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.